molecular formula C12H16O3 B3057649 Tert-butyl 4-methoxybenzoate CAS No. 833-79-4

Tert-butyl 4-methoxybenzoate

Cat. No. B3057649
CAS RN: 833-79-4
M. Wt: 208.25 g/mol
InChI Key: VGNDQTDDMDZSAK-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxybenzoate, also known as methyl 4-(tert-butyl)benzoate, is an organic compound that belongs to the family of benzoates. It is a colorless liquid that is commonly used in the pharmaceutical industry as an intermediate for the synthesis of various drugs.

Scientific Research Applications

Antibacterial Activity

Tert-butyl 4-methoxybenzoate derivatives have demonstrated significant antibacterial activity. A study by Popiołek and Biernasiuk (2016) synthesized hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid, finding that some compounds exhibited higher antibacterial activity against Gram-positive bacteria, including Bacillus spp., than common antibiotics like cefuroxime or ampicillin (Popiołek & Biernasiuk, 2016).

Chemical Reactions and Synthesis

The compound is involved in diverse chemical reactions. Hattori et al. (1995) studied the reactions of benzoic esters with organolithium and magnesium reagents, noting that this compound derivatives prefer conjugate addition reactions (Hattori et al., 1995). Additionally, Liu and Hii (2011) found that tert-butyl perbenzoate can substitute for benzoquinone in Fujiwara-Moritani reactions under mild conditions (Liu & Hii, 2011).

Liquid Crystalline Properties

In the field of materials science, this compound derivatives exhibit interesting liquid crystalline properties. Thakur and Patel (2020) synthesized a series of compounds with this compound and analyzed their mesomorphic properties, noting the effect of the tert-butyl group on mesomorphism (Thakur & Patel, 2020).

Environmental Stability

The environmental stability of this compound derivatives is also a subject of study. Crista, Miranda, and Esteves da Silva (2015) examined the degradation of 4-tert-butyl-4′-methoxydibenzoylmethane, a UV filter, in chlorinated water, discovering that higher chlorine concentrations lead to greater degradation (Crista, Miranda, & Esteves da Silva, 2015).

Antimicrobial and Antifungal Properties

Kawai et al. (1999) explored the antimicrobial and antifungal properties of this compound derivatives, specifically investigating the structures of its alkaline autoxidation products (Kawai et al., 1999).

Future Directions

: Wu, X., Zhou, L., Yang, R., Guo, F., Tang, Z.-L., & Xiao, J. (2020). A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides. Journal of Chemical Research, 44(5-6), 301–304. Read more : Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. American Journal of Chemistry, 14(2), 13-26. Read more

properties

IUPAC Name

tert-butyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNDQTDDMDZSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500291
Record name tert-Butyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

833-79-4
Record name tert-Butyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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